molecular formula C5H4N2O3 B13607423 2-oxo-2-(1H-pyrazol-4-yl)acetic acid

2-oxo-2-(1H-pyrazol-4-yl)acetic acid

Cat. No.: B13607423
M. Wt: 140.10 g/mol
InChI Key: VLSKTPLUADFXIK-UHFFFAOYSA-N
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Description

2-oxo-2-(1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the pyrazole ring imparts unique chemical properties, making it a versatile building block for synthesizing more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(1H-pyrazol-4-yl)acetic acid typically involves the oxidation of 2-(pyrazol-4-yl)ethanol. One efficient approach is the recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines, followed by oxidation using potassium permanganate (KMnO4) . This method yields this compound with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(1H-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-(pyrazol-4-yl)ethanol yields this compound .

Mechanism of Action

The mechanism of action of 2-oxo-2-(1H-pyrazol-4-yl)acetic acid involves interactions with various molecular targets. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity. Specific pathways and targets depend on the compound’s derivatives and their intended applications .

Properties

Molecular Formula

C5H4N2O3

Molecular Weight

140.10 g/mol

IUPAC Name

2-oxo-2-(1H-pyrazol-4-yl)acetic acid

InChI

InChI=1S/C5H4N2O3/c8-4(5(9)10)3-1-6-7-2-3/h1-2H,(H,6,7)(H,9,10)

InChI Key

VLSKTPLUADFXIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)C(=O)C(=O)O

Origin of Product

United States

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